Comparative Cytotoxicity: Superior Potency in Drug-Resistant Models vs. MMAE
In comparative cytotoxicity assays, the OMTX705 ADC (which utilizes TAM470 as its payload) demonstrates enhanced cell-killing activity compared to an MMAE-based ADC. This advantage is particularly pronounced in cells with high expression of the multidrug resistance protein P-glycoprotein (P-gp), a common cause of treatment failure [1]. This provides a significant differentiator over the widely used auristatin class of payloads.
| Evidence Dimension | Cytotoxicity in P-gp overexpressing cells |
|---|---|
| Target Compound Data | OMTX705 ADC (TAM470 payload) |
| Comparator Or Baseline | ADC with Monomethyl Auristatin E (MMAE) payload |
| Quantified Difference | Enhanced cytotoxicity; quantitative IC50 fold-difference not specified in abstract |
| Conditions | In vitro cytotoxicity assay using FAP-positive cancer cells with high P-gp expression [1] |
Why This Matters
This differentiation is critical for projects targeting therapy-resistant cancers, as it indicates TAM470-based ADCs may retain activity where MMAE-based ADCs fail, offering a clear procurement advantage for ADC developers.
- [1] González, P., et al. Abstract 6391: OMTX705: A dual-mechanism ADC targeting FAP-positive CAFs, to overcome chemo and immunotherapy resistance in solid tumors. Cancer Research, 2025, 85(8_Supplement_1), 6391. View Source
